1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
CAS No.:
Cat. No.: VC18092327
Molecular Formula: C11H11FO2S
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FO2S |
|---|---|
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C11H11FO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |
| Standard InChI Key | SWOWKIPGNYRMLS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC(=CC=C2)F |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
The compound’s core structure combines a 3-fluorophenyl group attached to a ketone-bearing ethanone backbone, with a sulfur atom bridging to an oxetane ring. Key features include:
-
Electron-withdrawing fluorine at the phenyl meta-position, enhancing electrophilic character at the carbonyl group
-
Oxetane ring strain (approximately 106 kJ/mol) contributing to enhanced reactivity in ring-opening reactions
-
Thioether linkage providing nucleophilic sulfur for subsequent functionalization
The molecular formula C₁₁H₁₁FO₂S corresponds to a molar mass of 226.27 g/mol, with the following critical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
| Canonical SMILES | C1C(CO1)SCC(=O)C2=CC(=CC=C2)F |
| InChI Key | SWOWKIPGNYRMLS-UHFFFAOYSA-N |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Profiles
While experimental spectral data remains limited in public databases, computational predictions suggest characteristic signals:
-
¹H NMR:
-
Oxetane protons: δ 4.6–5.1 ppm (multiplet, ring CH₂)
-
Aromatic protons: δ 7.2–7.8 ppm (meta-fluorine coupling patterns)
-
Thiomethyl group: δ 3.1–3.4 ppm (SCH₂CO)
-
-
¹³C NMR:
-
Carbonyl carbon: δ 195–205 ppm
-
Fluorinated aromatic carbons: δ 112–165 ppm (¹JCF ≈ 245 Hz)
-
-
IR Spectroscopy:
-
Strong C=O stretch: 1680–1720 cm⁻¹
-
C-F vibration: 1100–1250 cm⁻¹
-
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence:
-
Oxetane-3-thiol Synthesis
-
Ring-closing metathesis of 3-mercaptopropane-1,2-diol derivatives
-
Thiol protection using trityl groups during purification
-
-
Ketone Formation
-
Friedel-Crafts acylation of 3-fluorobenzene with chloroacetyl chloride
-
Aluminum trichloride catalysis (0°C to RT, 12h)
-
-
Thioether Coupling
-
Nucleophilic displacement of α-chloroketone with oxetane-3-thiolate
-
Phase-transfer conditions (TBAB, K₂CO₃, DCM/H₂O)
-
Typical Yield: 58–67% after column chromatography (silica gel, hexane/EtOAc 4:1)
Alternative Approaches
Patent literature describes related structures using:
-
Mitsunobu Reactions: For oxygen-to-sulfur substitutions in constrained systems
-
Enzymatic Resolutions: To access enantiomerically pure forms using lipase-mediated acylations
-
Flow Chemistry: Continuous processing reduces exothermic risks during acylation steps
Reactivity and Functionalization
Nucleophilic Additions
The electron-deficient carbonyl group undergoes predictable transformations:
| Reaction Type | Conditions | Products |
|---|---|---|
| Grignard Addition | RMgX, THF, −78°C | Secondary alcohols |
| Reductive Amination | NH₃, NaBH₃CN, MeOH | β-Amino thioethers |
| Wittig Olefination | Ph₃P=CHCO₂Et, toluene | α,β-Unsaturated esters |
Oxetane Ring-Opening
The strained oxygen heterocycle participates in:
-
Acid-Catalyzed Hydrolysis: Forms linear thiol-containing diols (H₂SO₄, H₂O, 60°C)
-
Radical Reactions: Generates sulfur-centered radicals under UV initiation
-
Transition Metal Complexation: Binds Pd(0) catalysts in cross-coupling reactions
| Structural Change | Effect on Potency | Solubility Impact |
|---|---|---|
| Fluorine → Bromine | ↑ Target binding affinity | ↓ Aqueous solubility |
| Oxetane → Tetrahydrofuran | ↓ Metabolic stability | ↑ LogP (0.3–0.5 units) |
| Ketone → Amide | ↑ Selectivity for kinase ATP sites | ↓ Cell permeability |
Industrial and Research Applications
Synthetic Intermediate Utility
The compound serves as a building block for:
-
Heterocyclic Frameworks: Annulation reactions generating thieno[2,3-b]pyridines
-
Ligand Development: Chiral auxiliaries for asymmetric catalysis
-
Polymer Chemistry: Monomers for sulfur-containing thermoplastics
Comparative Analysis with Halogenated Analogs
Bromophenyl Derivative Comparison
The 3-bromo counterpart (C₁₁H₁₁BrO₂S, MW 287.17 g/mol) exhibits:
| Property | Fluoro Compound | Bromo Compound |
|---|---|---|
| Melting Point | 89–92°C | 102–105°C |
| λmax (UV/Vis) | 274 nm | 281 nm |
| Suzuki Coupling Rate | k = 0.17 min⁻¹ | k = 0.09 min⁻¹ |
| Cytotoxicity (HeLa) | CC₅₀ = 48 μM | CC₅₀ = 32 μM |
The fluorine atom’s smaller atomic radius and higher electronegativity enhance electronic effects while reducing steric hindrance in cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume